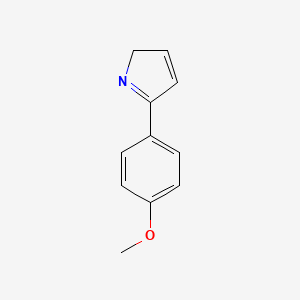
Sucroseoctasulfate xsodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucroseoctasulfate sodium salt is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research . It is a white to off-white solid, hygroscopic in nature, and has a molecular formula of C12H14Na8O35S8 with a molecular weight of 1158.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucroseoctasulfate sodium salt is typically synthesized by the sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction is carried out in dimethylformamide and pyridine, and the degree of sulfation is estimated from the sulfur to carbon content ratio . The reaction conditions, including temperature and time, are carefully controlled to achieve the desired degree of sulfation.
Industrial Production Methods
In industrial settings, sucroseoctasulfate sodium salt is produced by dissolving sucrose octasulfate ammonium salt in water and adjusting the pH to 8-9 using aqueous sodium hydroxide . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sucroseoctasulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and organic bases like pyridine . The reactions are typically carried out under controlled temperature and pressure to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions include various sulfate derivatives of sucrose, which have unique properties and applications in different fields .
Scientific Research Applications
Sucroseoctasulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving ion exchange and as a protective agent for biological tissues.
Industry: It is used in the production of cosmetics and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sucroseoctasulfate sodium salt involves its ability to form a thin protective layer on mucosal surfaces. This layer protects the underlying tissues from damage caused by acids and enzymes . It interacts with fibroblast growth factor receptors and other molecular targets to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
Sucrose octasulfate potassium salt: Similar in structure but with potassium ions instead of sodium.
Sucrose sulfate-aluminum hydroxide complex (sucralfate): Used as an antiulcer medication.
Uniqueness
Sucroseoctasulfate sodium salt is unique due to its high degree of sulfation, which imparts distinct properties such as enhanced solubility and reactivity. Its ability to form protective layers on biological tissues makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C12H21NaO35S8 |
|---|---|
Molecular Weight |
1004.8 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S,5S)-3,4-disulfooxy-5-(sulfooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl sulfate |
InChI |
InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
AUAYLRSBUXJFCP-AKSHDPDZSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



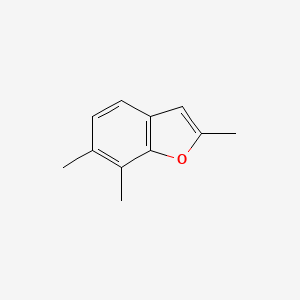
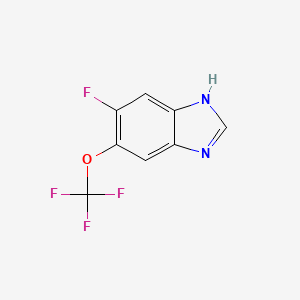
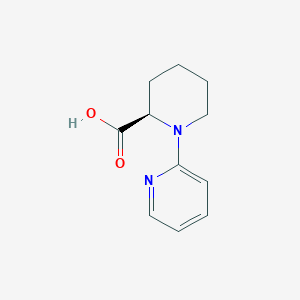
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)


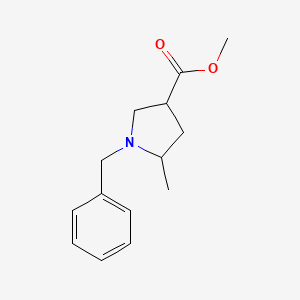
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
